molecular formula C21H21NO3 B1353923 Tris(4-methoxyphenyl)amine CAS No. 13050-56-1

Tris(4-methoxyphenyl)amine

Cat. No. B1353923
CAS RN: 13050-56-1
M. Wt: 335.4 g/mol
InChI Key: AMLOAIZZHUTCIJ-UHFFFAOYSA-N
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Description

Tris(4-methoxyphenyl)amine is an organic compound with the molecular formula C21H21NO3 . It is a solid substance at room temperature . The compound is used as an organic intermediate .


Molecular Structure Analysis

The InChI code for Tris(4-methoxyphenyl)amine is 1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tris(4-methoxyphenyl)amine is a solid substance at room temperature . It has a molecular weight of 335.4 .

Scientific Research Applications

  • Coordination Chemistry and Magnetic Properties : The tripodal ligand tris[4-(2-hydroxy-3-methoxyphenyl)-3-aza-3-butenyl]amine (LH3) has been used to create homo- and heterodinuclear complexes with lanthanide ions, offering insights into coordination chemistry and magnetic properties (Costes et al., 1998).

  • Synthesis and Characterization of Lanthanide Complexes : Another study synthesized and characterized N4O3 amine phenol ligand tris(((2-hydroxy-3-methoxybenzyl)amino)ethyl)amine and its lanthanide complexes, contributing to the understanding of coordination chemistry and potential applications in various fields (Liu et al., 1993).

  • Electrochemical Applications : Tris(4-bromophenyl)amine has been studied as an effective electron transfer mediator for the indirect oxidation of amines, providing valuable insights for electrochemical applications (Pletcher & Zappi, 1989).

  • Fluorescent pH Sensors : Several triphenylamine derivatives, including tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors (Hu et al., 2013).

  • Polymerization Processes : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes, contributing to advancements in polymer science (Zhang et al., 2015).

  • Organic Chemistry and Synthesis : The compound has been used in the formation of a variety of imines by condensation of amides or amines with carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Reeves et al., 2015).

  • Electrochromic Devices : Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s have been investigated as active materials for electrochromic devices, highlighting their application in electronic and optical materials (Cheng et al., 2012).

  • Chemical and Physical Properties : Studies on substituted tris(2-pyridylmethyl)amine ligands for highly active atom transfer radical polymerizations showcase their chemical and physical properties, underlining their significance in the field of catalysis and polymer chemistry (Schröder et al., 2012).

  • Supercapacitors and Electrochromic Performance : Research on solution-processable nanoporous poly(tris[4-(3,4-ethylenedioxythiophene)phenyl]amine) for use in electrochromic supercapacitors has revealed promising results for energy storage and smart window applications (Lv et al., 2020).

  • Drug Delivery Systems : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been explored for their swelling and drug delivery properties, showing potential in pharmaceutical applications (Karimi et al., 2018).

Safety And Hazards

Tris(4-methoxyphenyl)amine is associated with several hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-N,N-bis(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLOAIZZHUTCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432047
Record name tri(4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-methoxyphenyl)amine

CAS RN

13050-56-1
Record name 4-Methoxy-N,N-bis(4-methoxyphenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13050-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tri(4-methoxyphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above general procedure was followed using 4-bromoanisole (187 mg, 1.00 mmol) and di(4-methoxyphenyl)amine (229 mg, 1.00 mmol) with 1 mol % Pd(dba)2 and 0.8 mol % tri-t-butylphosphine in 1.5 mL of toluene. After one hour, the reaction mixture was adsorbed onto silica gel and chromatographed with 5% ethyl acetate/hexanes to give 321 mg (96%) of tri(4-methoxyphenyl)amine as a white solid. 1H NMR (500 MHz, C6D6) δ 7.08 (d, J=10 Hz, 6 H), 6.73 (d, J=10 Hz, 6H), 3.31 (s, 9H). 13C NMR (125 MHz, C6D6) δ 155.7, 142.6, 125.3, 115.0, 55.0.
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
229 mg
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reactant
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0 (± 1) mol
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reactant
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Quantity
1.5 mL
Type
solvent
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0 (± 1) mol
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
JT Wu, TL Hsiang, GS Liou - Journal of Materials Chemistry C, 2018 - pubs.rsc.org
A series of novel redox-active triphenylamine-based materials, 4,4′-bis(4,4′-dimethoxydiphenylaminyl)-4′′-methoxytriphenylamine (BDATPA) and four related derivatives, …
Number of citations: 19 pubs.rsc.org
Z Yao, Y Guo, L Wang, Y Hao, Y Guo, D Franchi… - Solar Rrl, 2019 - Wiley Online Library
Four weak donor backbones (BT, BTP, BT2, and BT3), featuring stepwise enhanced electron‐donating capacities, are designed and synthesized. The sp 3 type carbons introduced are …
Number of citations: 14 onlinelibrary.wiley.com
JH Lee, T Ghanem, DJP Sánchez, P Josse… - ACS Energy …, 2023 - ACS Publications
The organic nature of 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) has been noted as a stability-limiting factor in perovskite solar cells (…
Number of citations: 2 pubs.acs.org
G Kwon, K Lee, J Yoo, S Lee, J Kim, Y Kim… - Energy Storage …, 2021 - Elsevier
Organic redox flow batteries (ORFBs) have recently drawn significant attention as cost-effective and scalable energy storage systems, utilizing the distinct features of redox-active …
Number of citations: 13 www.sciencedirect.com
R Jiang, G Boschloo - Inorganics, 2018 - mdpi.com
The illumination direction and temperature can greatly affect the performance of dye-sensitized solar cells (DSSCs) when practical non-volatile solvents are used with bulky one-…
Number of citations: 9 www.mdpi.com
Y Hao, W Yang, L Zhang, R Jiang, E Mijangos… - Nature …, 2016 - nature.com
Photoelectrochemical approach to solar energy conversion demands a kinetic optimization of various light-induced electron transfer processes. Of great importance are the redox …
Number of citations: 91 www.nature.com
L Eberson, B Larsson, C Moberg… - Acta Chemica …, 1986 - researchgate.net
The reaction between tris (4-bromophenyl) ammoniumyl tetrafluoroborate and carboxylate ions (acetate, pelargonate and t-butylcyanoacetate), in the form of their hydrogen …
Number of citations: 68 www.researchgate.net
DT Breslin, MA Fox - The Journal of Physical Chemistry, 1994 - ACS Publications
The excited states of several families of thermally stable radical ions in solution are surveyed by transient absorption and steady-state fluorescence spectroscopy to determine prevalent …
Number of citations: 81 pubs.acs.org
H Murata, D Miyajima, R Takada, H Nishide - Polymer journal, 2005 - nature.com
Poly [bis (4-methoxyphenyl) aminiumacetylene] s 1+ were designed and synthesized as a π-conjugated polymer bearing multiple aminium radicals. Bis (4-methoxyphenyl) …
Number of citations: 22 www.nature.com
DT Breslin, MA Fox - The Journal of Organic Chemistry, 1994 - ACS Publications
Pericyclic reactions of radical cations constitute an area of great theoretical interest within physical organic chemistry. 1 Although most published investigations have so far focused on …
Number of citations: 16 pubs.acs.org

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